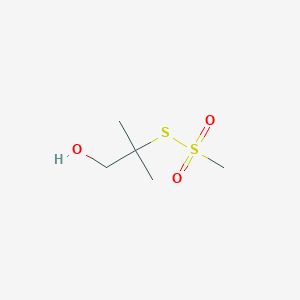

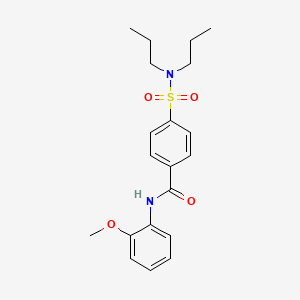

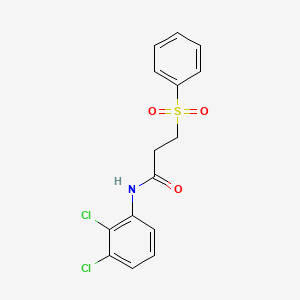

![molecular formula C9H20ClNO B3003047 (2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride CAS No. 2126143-43-7](/img/structure/B3003047.png)

(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride" is a chiral pyrrolidine derivative that is of interest in the field of synthetic organic chemistry. Pyrrolidine derivatives are often used as intermediates in the synthesis of various pharmacologically active compounds and have been the subject of numerous studies due to their relevance in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and the use of chiral auxiliaries to achieve the desired stereochemistry. For example, the synthesis of a related compound, (2R,3S)-2-[(1S)-3-(benzyloxy)-1-(tert-butyldimethylsilyloxymethyl)propyl]-3-phenylhexahydropyridine, was achieved in nine steps using chiral auxiliaries for stereocontrol . Another study describes a general method for asymmetric synthesis of 2-substituted pyrrolidines, which could potentially be applied to the synthesis of "(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride" .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry of these compounds is crucial for their biological activity and interactions with other molecules. For instance, the crystal structure of a related compound, (2S,3R,4R)-1-tert-butoxycarbonyl-3-hydroxy-2-(2′-methylallyl)-4-methylproline methyl ester, was determined to have an envelope conformation of the pyrrolidine ring . Similarly, the absolute structure of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate was determined using diffraction and theoretical calculations .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including reductive cyclization, deprotection, and metathesis reactions. For example, reductive cyclization of gamma-chloro-N-tert-butanesulfinyl ketimines was used to synthesize N-tert-butanesulfinyl-2-substituted pyrrolidines . The metathesis reaction of bis(tetrahydrofuran)lithium 2,5-di(tert-butyl)pyrrolide with tris(trimethylsilyl)-methylzinc chloride resulted in a compound with a pyrrolide ligand bridging zinc atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. For instance, the presence of tert-butyl groups can increase the steric bulk and affect the compound's reactivity and physical properties . The stability of pyrrolidine nitroxides to reduction was also studied, which is important for their potential use in biological systems .

Scientific Research Applications

1. Crystallography and Coordination Chemistry

The enantiopure coordination properties of related pyrrolidine derivatives are significant in crystallography. A study by Wang and Englert (2019) on a similar compound, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, revealed its role as an enantiopure coordination partner for cations. Despite minimal resonant scattering, its absolute structure was ascertained using diffraction, CD spectroscopy, and theoretical calculations (Wang & Englert, 2019).

2. Synthesis of Pyrrolidine Azasugars

Pyrrolidine derivatives play a crucial role in the synthesis of pyrrolidine azasugars, which are important in medicinal chemistry. Huang Pei-qiang (2011) reported an efficient synthesis of a key intermediate for pyrrolidine azasugars using a compound derived from (2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride (Huang, 2011).

3. Cognition-Enhancing Properties

Studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a related pyrrolidine derivative, have shown positive effects in cognitive enhancement. Lin et al. (1997) explored its use in rodent and primate models, noting its reduced propensity to activate peripheral ganglionic type receptors, suggesting potential applications in treating cognitive disorders (Lin et al., 1997).

4. Antioxidant Applications

Pyrrolidine derivatives containing sterically hindered phenol fragments exhibit interesting redox properties. Osipova et al. (2011) found that these derivatives undergo irreversible oxidation, forming a stable phenoxy radical, suggesting their potential as antioxidant agents (Osipova et al., 2011).

properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZOGCBGYVDNTR-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1CCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H]1CCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

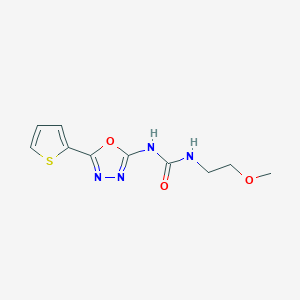

![5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3002968.png)

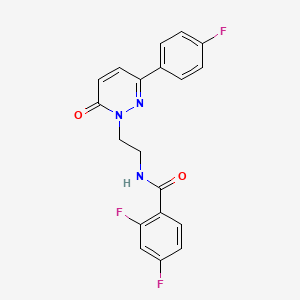

![N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B3002974.png)

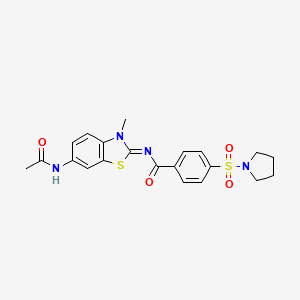

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B3002976.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3002981.png)